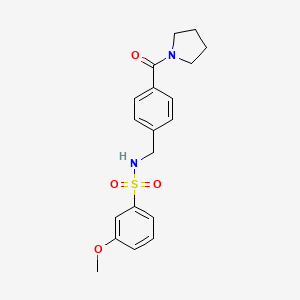

3-methoxy-N-(4-(pyrrolidine-1-carbonyl)benzyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methoxy-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-17-5-4-6-18(13-17)26(23,24)20-14-15-7-9-16(10-8-15)19(22)21-11-2-3-12-21/h4-10,13,20H,2-3,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUACTKNZLGWOQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)benzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine-1-carbonyl group This can be achieved through the reaction of pyrrolidine with a suitable carbonylating agent under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)benzyl)benzenesulfonamide may be used to study enzyme inhibition or receptor binding. Its interactions with biological macromolecules can provide insights into molecular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used as a chemical intermediate in the production of various materials, including polymers and coatings. Its unique properties may enhance the performance and functionality of these materials.

Mechanism of Action

The mechanism by which 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)benzyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring and benzenesulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Benzyl Group

a) Piperazinyl-Carbonyl Derivative ()

- Structure : 3-Methoxy-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide

- Molecular Weight : 465.568 g/mol

- Key Differences: Replaces pyrrolidine with a phenyl-piperazine moiety. The piperazine ring introduces two additional nitrogen atoms, enhancing hydrogen-bonding capacity and solubility (logP estimated at ~3.2 vs. ~2.8 for the target compound).

b) Pyridinylphenyl Derivative ()

- Structure : 3-Methoxy-N-(4-(pyridin-3-yl)phenyl)benzenesulfonamide

- Key Differences :

- Substitutes pyrrolidine-carbonyl with a pyridin-3-yl group.

- The aromatic pyridine enables π-π stacking interactions, which may enhance binding to kinases or ion channels.

- N-Methylation (as in its analog, 3-methoxy-N-methyl-N-(4-(pyridin-3-yl)phenyl)benzenesulfonamide) reduces polarity, increasing logP (~3.5) but decreasing solubility .

c) Boronate Ester Derivative ()

- Structure : 4-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzenesulfonamide

- Key Differences :

Core Modifications: Bis-Sulfonamides and Extended Aromatic Systems

a) Naphthalene-Based Bis-Sulfonamide ()

- Structure : 3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide

- Key Differences :

- Incorporates a naphthalene ring and dual sulfonamide groups.

- The bis-sulfonamide structure increases acidity (pKa ~9–10 for both groups), enhancing water solubility but limiting blood-brain barrier penetration.

- The naphthalene system may improve binding to hydrophobic enzyme pockets, such as carbonic anhydrase isoforms .

Functional Group Replacements

a) Amine vs. Sulfonamide ()

- Structure : 3-Methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine

- Key Differences: Replaces the sulfonamide with a primary amine. The amine group (pKa ~10.6) is less acidic than sulfonamide, reducing hydrogen-bond donor capacity. Higher lipophilicity (logP ~3.8) due to the absence of the polar sulfonamide .

Comparative Data Table

Biological Activity

3-Methoxy-N-(4-(pyrrolidine-1-carbonyl)benzyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, a study involving various para-methoxy benzene sulfonamide derivatives demonstrated their capability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for these compounds ranged significantly, indicating varied potency depending on structural modifications .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. A related study highlighted the effectiveness of sulfonamide derivatives against a range of bacterial strains, showcasing their potential as lead compounds for developing new antibiotics .

Table 1: Summary of Biological Activities

| Activity | Target | IC50/EC50 | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-1, COX-2 | 0.02 - 0.04 μM | |

| Antimicrobial | Various bacterial strains | Varies | |

| Cytotoxicity | Cancer cell lines | 10 - 30 μM |

Case Study: Anti-inflammatory Mechanism

In a controlled study, this compound was evaluated for its ability to inhibit COX enzymes in vitro. The results indicated that the compound displayed a selective inhibition profile, with a higher affinity for COX-2 compared to COX-1. This selectivity is crucial as it may lead to fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Antimicrobial Efficacy

Another significant study assessed the antimicrobial efficacy of various sulfonamide derivatives against resistant strains of bacteria. The results showed that certain modifications to the benzene sulfonamide core enhanced activity against Gram-positive bacteria, suggesting that structural optimization could lead to more effective antimicrobial agents .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)benzyl)benzenesulfonamide, and what key reaction steps are involved?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Coupling of 4-(pyrrolidine-1-carbonyl)benzylamine with 3-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions (base-catalyzed acylation) .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .

- Step 3 : Final amide bond formation monitored by TLC and confirmed via (e.g., disappearance of sulfonyl chloride protons at δ 3.2–3.5 ppm) .

- Key Challenges : Optimizing reaction yields (typically 60–75%) by controlling moisture-sensitive intermediates .

Q. How is the structural integrity and purity of this compound validated in synthetic chemistry research?

- Methodological Answer :

- Spectroscopic Characterization :

- and to confirm substituent integration (e.g., methoxy protons at δ 3.8 ppm, pyrrolidine carbons at δ 25–50 ppm) .

- HPLC-MS : Purity assessment (>95%) using C18 reverse-phase columns (mobile phase: acetonitrile/water + 0.1% formic acid) .

- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of sulfonamide geometry and hydrogen-bonding networks .

Q. What initial biological screening approaches are recommended for evaluating the bioactivity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HCT-116, IC determination) with positive controls (e.g., ABT-751, a structurally related antimitotic agent) .

- Enzyme Inhibition : Fluorescence-based assays targeting carbonic anhydrase or kinases (e.g., measuring IC via dose-response curves) .

- Data Analysis : Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) for statistical significance (p < 0.05) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different experimental models?

- Methodological Answer :

- Comparative Meta-Analysis : Systematically compare assay conditions (e.g., cell line viability protocols vs. primary cell models) using tools like PRISMA guidelines .

- Mechanistic Profiling : Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to distinguish direct target engagement from off-target effects .

- Dose-Response Replication : Validate discrepancies by repeating experiments under standardized conditions (e.g., ATP levels normalized across cell batches) .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the pharmacological profile of this benzenesulfonamide derivative?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methoxy/pyrrolidine groups (e.g., halogenation at position 3 of benzene or pyrrolidine ring expansion) .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., tubulin or carbonic anhydrase IX) .

- Pharmacokinetic Screening : Assess metabolic stability (e.g., microsomal half-life) and permeability (Caco-2 monolayer assays) to prioritize lead compounds .

Q. What advanced computational methods are employed to predict the environmental fate and ecotoxicological risks of this compound in preclinical development?

- Methodological Answer :

- Environmental Stability Modeling :

- QSPR Models : Predict biodegradation rates using software like EPI Suite, focusing on sulfonamide hydrolysis susceptibility .

- Ecotoxicity Profiling : Use read-across methods with structurally similar compounds (e.g., aquatic toxicity of benzenesulfonamides in Daphnia magna) .

- Biotransformation Pathways : LC-MS/MS to identify degradation products in simulated environmental matrices (e.g., soil/water systems under UV exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.